9H-Imidazo[1,2-a]indol-9-one
Overview
Description
9H-Imidazo[1,2-a]indol-9-one is a chemical compound with the molecular formula C10H6N2O . It has a molecular weight of 170.17 . The compound appears as a brown powder .
Synthesis Analysis
The synthesis of imidazo[1,5-a]indol-3-ones has been developed via a sequential C–H allenylation/annulation starting from easily available N-methoxycarbamoyl indoles and propargyl alcohols . This strategy displays excellent regioselectivity, high atom economy, and tolerates a broad substrate scope .Molecular Structure Analysis
The linear formula of 9H-Imidazo[1,2-a]indol-9-one is C10H6N2O . The InChI code is 1S/C10H6N2O/c13-10-7-3-1-2-4-8(7)12-6-11-5-9(10)12/h1-6H .Chemical Reactions Analysis
The synthesis of imidazo[1,5-a]indol-3-ones involves a sequential C–H allenylation/annulation starting from N-methoxycarbamoyl indoles and propargyl alcohols . This reaction is catalyzed by Rhodium (III) .Physical And Chemical Properties Analysis
9H-Imidazo[1,2-a]indol-9-one is a brown powder . It has a molecular weight of 170.17 and its linear formula is C10H6N2O .Scientific Research Applications
Synthesis of Compounds : It is used for synthesizing various compounds and undergoes cyclization to create various tetrahydrooxazolo compounds (Shachkus & Degutis, 1988).
Creation of Carbamoylalkyl Derivatives : 9H-Imidazo[1,2-a]indol-9-one plays a role in synthesizing various carbamoylalkyl derivatives, including 1,2,3,3,10,10a-hexahydropyrimido[1,2-a]indol-2-one derivatives (Amankavičienė, Krikštolaitytė, & Šačkus, 2002).
Derivative Synthesis : It is useful in synthesizing various derivatives, including 1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indole-2-thione and 1,5,6,10b-tetrahydroimidazo[2,1-a]-isoquinoline-2(3H)-thione derivatives (Valaityte, Martynaitis, & Šačkus, 2004).
Chemical Research : The synthesis of 1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indol-2-ones aids in the study of the reaction of 2,3,3-trimethyl-3H-indole with haloacetic acid amides (Degutis, Shachkus, & Urbonavichyus, 1985).
Synthesis of Imidazo[1,2-a]pyridines and Indoles : 9H-Imidazo[1,2-a]indol-9-one is key in the synthesis of these compounds (Khalafy, Setamdideh, & Dilmaghani, 2002).
Pharmacological Activity : Synthesized 9H-imidazo[1,2-a]benzimidazole derivatives have shown high antioxidant activity, inhibited protein tyrosine phosphatase, activated AMP-activated protein kinase, and possess antiplatelet properties (Spasov et al., 2017).
Azaheterocyclic Hydroxamic Acids : 1-Hydroxy-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-ones are a new type of these acids synthesized regioselectively (Martynaitis et al., 2011).
Chemical Research Application : The compound 10a,11,11-trimethyl-10a,11-dihydro-8H-benzo[e]imidazo[1,2-a]indol-9(10H)-one has potential applications in this field (Ščerbetkaitė et al., 2017).
Antiproliferative Activity in Cancer : Products of copper-catalyzed C-3 functionalization of imidazo[1,2-a]pyridines exhibited potent antiproliferative activity in cancer cell lines (Wu et al., 2021).
Safety And Hazards
The safety information for 9H-Imidazo[1,2-a]indol-9-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
imidazo[1,2-a]indol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c13-9-7-3-1-2-4-8(7)12-6-5-11-10(9)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUIFKILPCDCMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=NC=CN23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577219 | |
Record name | 9H-Imidazo[1,2-a]indol-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Imidazo[1,2-a]indol-9-one | |
CAS RN |
120614-25-7 | |
Record name | 9H-Imidazo[1,2-a]indol-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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